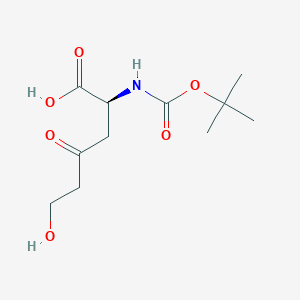

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid

描述

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

化学反应分析

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

科学研究应用

Antitumor Activity

Research indicates that compounds derived from (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid exhibit inhibitory effects on tumor growth. In particular, studies have shown that these compounds can modulate pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapies.

Antifungal Properties

Recent investigations have revealed that certain derivatives of this compound possess antifungal activity, particularly against strains resistant to conventional antifungal agents. The mechanism appears to involve the disruption of fungal cell wall synthesis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit serine racemase, an enzyme implicated in neurological disorders, suggesting potential therapeutic applications in treating conditions like schizophrenia and epilepsy .

Nutritional Supplementation

There is growing interest in the use of this compound as a nutritional supplement due to its role in ammonia metabolism via the urea cycle. Its intake has been associated with enhanced physical performance and reduced fatigue .

Polymer Synthesis

The compound serves as a building block in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biocompatibility, making it suitable for applications in drug delivery systems and tissue engineering .

Surface Modification

In material science, this compound is utilized for surface modifications to improve adhesion properties of coatings and composites. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits tumor growth through apoptosis pathways |

| Antifungal Properties | Effective against resistant fungal strains | |

| Biochemistry | Enzyme Inhibition | Inhibits serine racemase; potential for neurological treatments |

| Nutritional Supplementation | Enhances physical performance; reduces fatigue | |

| Material Science | Polymer Synthesis | Improves mechanical properties; biodegradable |

| Surface Modification | Enhances adhesion properties in coatings |

Case Study 1: Antitumor Activity

A study published in a reputable journal examined the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit serine racemase. Through kinetic assays, researchers found that the compound effectively reduced enzyme activity, suggesting its role as a therapeutic agent for conditions linked to impaired ammonia metabolism.

作用机制

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis. The hydroxyl and carbonyl groups participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis .

相似化合物的比较

Similar Compounds

(S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanoic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoic acid: Lacks the carbonyl group, affecting its reactivity in oxidation and reduction reactions.

Uniqueness

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid is unique due to the presence of both hydroxyl and carbonyl groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis .

生物活性

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2483-46-7

- Molecular Formula : C16H30N2O6

- Molecular Weight : 346.42 g/mol

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that the compound displays significant antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

The biological effects of this compound are mediated through several pathways:

- Cell Cycle Regulation : The compound influences cell cycle progression by affecting cyclin-dependent kinases (CDKs), thereby inhibiting the proliferation of cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell death.

- Signal Transduction Pathways : The compound interacts with key signaling pathways such as NF-kB and MAPK/ERK, which are involved in inflammation and cell survival.

Case Studies

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

-

Antioxidant Potential Assessment :

- In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, confirming its antioxidant capacity.

-

Anti-inflammatory Response Evaluation :

- In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Tables

属性

IUPAC Name |

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWJHUDFPLJFIC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。